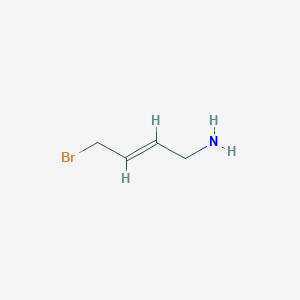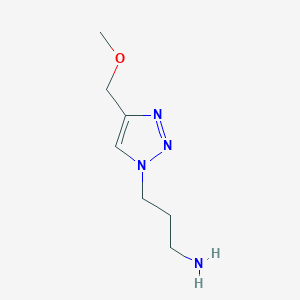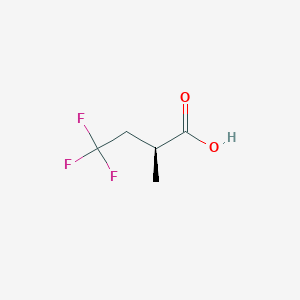
(S)-4,4,4-Trifluoro-2-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4,4,4-Trifluoro-2-methylbutanoic acid is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a butanoic acid chain The compound’s stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4,4-Trifluoro-2-methylbutanoic acid typically involves the introduction of trifluoromethyl groups into a butanoic acid backbone. One common method is the alkylation of a suitable precursor with trifluoromethyl iodide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and controlled introduction of trifluoromethyl groups into the butanoic acid structure. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for large-scale production.
化学反应分析
Types of Reactions
(S)-4,4,4-Trifluoro-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
(S)-4,4,4-Trifluoro-2-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as increased resistance to degradation.
作用机制
The mechanism of action of (S)-4,4,4-Trifluoro-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
相似化合物的比较
Similar Compounds
4,4,4-Trifluoro-2-methylbutanoic acid: The non-stereoisomeric form of the compound.
4,4,4-Trifluorobutanoic acid: Lacks the methyl group at the second carbon.
2-Methylbutanoic acid: Lacks the trifluoromethyl group.
Uniqueness
(S)-4,4,4-Trifluoro-2-methylbutanoic acid is unique due to the combination of its trifluoromethyl group and specific stereochemistry. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications where other similar compounds may not be as effective.
属性
分子式 |
C5H7F3O2 |
|---|---|
分子量 |
156.10 g/mol |
IUPAC 名称 |
(2S)-4,4,4-trifluoro-2-methylbutanoic acid |
InChI |
InChI=1S/C5H7F3O2/c1-3(4(9)10)2-5(6,7)8/h3H,2H2,1H3,(H,9,10)/t3-/m0/s1 |
InChI 键 |
OBUKEMPWKGDRJV-VKHMYHEASA-N |
手性 SMILES |
C[C@@H](CC(F)(F)F)C(=O)O |
规范 SMILES |
CC(CC(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


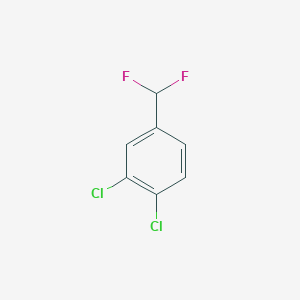
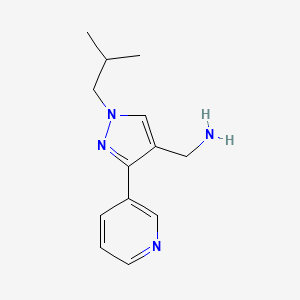



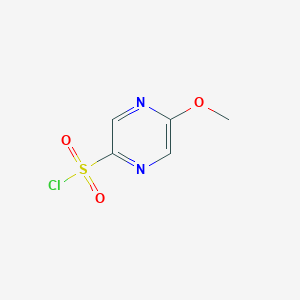

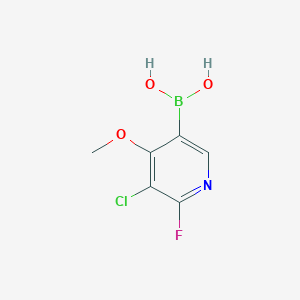
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B13348013.png)
![[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13348015.png)
![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpropan-2-amine](/img/structure/B13348018.png)

